molecular formula C12H22O B13564115 1-[(1E)-1-Hexenyl]cyclohexanol CAS No. 34678-40-5

1-[(1E)-1-Hexenyl]cyclohexanol

Cat. No.: B13564115
CAS No.: 34678-40-5
M. Wt: 182.30 g/mol
InChI Key: ICOITBGCXKPDQU-RMKNXTFCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1E)-1-Hexenyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hexenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

  • Preparation of hexenyl magnesium bromide by reacting 1-bromohexene with magnesium in dry ether.
  • Addition of the Grignard reagent to cyclohexanone to form the desired product after hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-1-Hexenyl]cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexanol derivatives.

Scientific Research Applications

1-[(1E)-1-Hexenyl]cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1E)-1-Hexenyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hexenyl group may interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the hexenyl group.

    1-Ethynylcyclohexanol: Contains an ethynyl group instead of a hexenyl group.

    Cyclohexanone: The oxidized form of cyclohexanol.

Uniqueness

1-[(1E)-1-Hexenyl]cyclohexanol is unique due to the presence of the hexenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

34678-40-5

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-[(E)-hex-1-enyl]cyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+

InChI Key

ICOITBGCXKPDQU-RMKNXTFCSA-N

Isomeric SMILES

CCCC/C=C/C1(CCCCC1)O

Canonical SMILES

CCCCC=CC1(CCCCC1)O

Origin of Product

United States

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